molecular formula C7H6OS B8399285 (4-Ethynyl-2-thienyl)methanol

(4-Ethynyl-2-thienyl)methanol

Cat. No.: B8399285
M. Wt: 138.19 g/mol
InChI Key: GCCQKPVRICDXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethynyl-2-thienyl)methanol is a useful research compound. Its molecular formula is C7H6OS and its molecular weight is 138.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

(4-ethynylthiophen-2-yl)methanol

InChI

InChI=1S/C7H6OS/c1-2-6-3-7(4-8)9-5-6/h1,3,5,8H,4H2

InChI Key

GCCQKPVRICDXCJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CSC(=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-ethynylthiophene-2-carboxaldehyde (1.5 g, 11 mmol) that was obtained in Example 9 (9b) in methanol (30 ml) was added sodium borohydride (0.49 g, 13 mmol) at 0° C. with stirring, and then the resulting mixture was stirred at room temperature for 15 minutes. After cooling the reaction mixture to 0° C., water (100 ml) was added to the reaction mixture, and the resulting mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:9 to 3:7) as the eluent to afford the title compound (0.88 g) in a yield of 60% as a brown oily product.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 9 ( 9b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.